2-Methoxy-3'-piperidinomethyl benzophenone
Description
Contextualizing Benzophenone (B1666685) Derivatives in Chemical and Biomedical Research
Benzophenones are a class of organic compounds characterized by a diphenylmethanone core structure. This scaffold is not only a fundamental building block in organic synthesis but is also found in numerous naturally occurring and synthetic molecules with significant biological activities. nih.govrsc.orgconsensus.app The versatility of the benzophenone framework allows for a wide range of chemical modifications on its phenyl rings, leading to a vast library of derivatives with distinct physicochemical and pharmacological properties. nih.gov
In medicinal chemistry, benzophenone derivatives have been explored for a multitude of therapeutic applications. They have been reported to exhibit anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govconsensus.app The presence of the benzophenone moiety in marketed drugs underscores its importance in drug discovery and development. rsc.org One of the most common synthetic routes to benzophenone derivatives is the Friedel–Crafts acylation. nih.gov
The biological and chemical significance of benzophenone derivatives is summarized in the table below, which highlights the diverse activities associated with this structural class.
| Research Area | Significance of Benzophenone Derivatives | Examples of Activities/Applications |
| Medicinal Chemistry | Serve as a scaffold for drugs with a wide range of therapeutic effects. nih.govconsensus.app | Anticancer, anti-inflammatory, antiviral, antimicrobial. nih.gov |
| Organic Synthesis | Versatile building blocks for more complex molecules. nih.gov | Utilized in Friedel-Crafts acylation and other synthetic transformations. nih.gov |
| Materials Science | Employed as photoinitiators in UV-curing applications. rsc.org | Inks, coatings, and imaging technologies. rsc.org |
This table provides a general overview of the applications of benzophenone derivatives based on available research.
Rationale for Investigating 2-Methoxy-3'-piperidinomethyl Benzophenone
The specific substitution pattern of this compound suggests a deliberate chemical design aimed at exploring novel structure-activity relationships. The rationale for investigating this particular compound can be broken down by analyzing its key structural features: the 2-methoxy group and the 3'-piperidinomethyl substituent.
The 2-methoxy group on one of the phenyl rings can influence the electronic properties and conformation of the benzophenone core. Methoxy (B1213986) groups are known to act as electron-donating groups, which can modulate the reactivity and binding affinity of the molecule to biological targets. The presence of a methoxy group at the ortho position can also induce a specific conformational preference, which might be crucial for interaction with a particular receptor or enzyme active site. Research on 2-methoxyphenol derivatives has highlighted their potential as antioxidant agents. researchgate.netuaeu.ac.ae
The 3'-piperidinomethyl substituent on the other phenyl ring introduces a basic, saturated heterocyclic moiety. The piperidine (B6355638) ring is a common feature in many pharmaceuticals and is often incorporated to enhance solubility, improve pharmacokinetic properties, or provide a key interaction point with a biological target. dut.ac.zanih.gov The aminomethyl linker connects the piperidine ring to the benzophenone scaffold, providing flexibility and a specific spatial orientation. The introduction of such amine-containing side chains is a well-established strategy in drug design to modulate bioactivity.
| Structural Feature | Potential Influence on Molecular Properties | Rationale for Inclusion |
| 2-Methoxy Group | Modulates electronic properties (electron-donating). researchgate.net | To enhance binding affinity, alter metabolic stability, and explore antioxidant potential. researchgate.netuaeu.ac.ae |
| Influences molecular conformation. | To achieve a specific three-dimensional structure for optimal target interaction. | |
| 3'-Piperidinomethyl Group | Increases aqueous solubility. dut.ac.za | To improve pharmacokinetic properties. dut.ac.za |
| Provides a basic center for salt formation and target interaction. nih.gov | To enhance receptor binding through ionic interactions. | |
| Acts as a versatile pharmacophore. dut.ac.za | To explore a wide range of potential biological targets. dut.ac.za |
This table outlines the hypothetical rationale for the specific substitutions in this compound based on established principles of medicinal chemistry.
Historical Development and Significance of Piperidinomethyl-Substituted Benzophenones
The historical development of benzophenone derivatives is deeply rooted in the advancement of organic synthesis and medicinal chemistry. Early investigations focused on the fundamental reactivity and properties of the benzophenone core. Over time, with the growing understanding of structure-activity relationships, medicinal chemists began to systematically modify the benzophenone scaffold to achieve desired biological effects.
The significance of this class of compounds lies in their potential to interact with a diverse range of biological targets. The piperidine moiety can act as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's properties to improve efficacy and reduce side effects. nih.govopenaccessjournals.com The development of benzophenones with amino substituents has been particularly important in the synthesis of central nervous system (CNS) active agents, such as the benzodiazepines, where 2-aminobenzophenones are key intermediates. quickcompany.in The exploration of piperidinomethyl-substituted benzophenones can be seen as a logical extension of this research, aiming to create novel compounds with unique pharmacological profiles.
Structure
3D Structure
Properties
IUPAC Name |
(2-methoxyphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-23-19-11-4-3-10-18(19)20(22)17-9-7-8-16(14-17)15-21-12-5-2-6-13-21/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMCIWRWIPBNHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643125 | |
| Record name | (2-Methoxyphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-62-6 | |
| Record name | (2-Methoxyphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methoxy 3 Piperidinomethyl Benzophenone
Overview of Established Synthetic Routes for Benzophenone (B1666685) Core Structures
The construction of the central benzophenone scaffold is a foundational step in the synthesis of its derivatives. This diaryl ketone structure can be assembled through several reliable carbon-carbon bond-forming reactions.
Friedel-Crafts Acylation Approaches
The most traditional and widely employed method for synthesizing benzophenones is the Friedel-Crafts acylation. oregonstate.eduvedantu.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. pearson.com For an unsymmetrical benzophenone like the target molecule, this typically involves reacting one aromatic ring (e.g., benzene (B151609) or a derivative) with the benzoyl chloride of the other ring.
To form the basic benzophenone structure, benzene can be acylated with benzoyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃). vedantu.compearson.com The AlCl₃ activates the benzoyl chloride, forming a highly electrophilic acylium ion that is then attacked by the electron-rich benzene ring. vedantu.com The reaction proceeds through an arenium ion intermediate, which loses a proton to restore aromaticity and yield the benzophenone product. vedantu.com Various catalysts and solvent systems have been explored to optimize this reaction, including using ionic liquids which can act as both catalyst and solvent. researchgate.net
While effective, Friedel-Crafts acylation can have limitations. The orientation of the acylation is directed by the substituents present on the aromatic ring. For instance, acylation of an activated ring like ethylbenzene (B125841) primarily yields the para-substituted product, though meta and ortho isomers are also formed. oregonstate.edu
Alternative Carbon-Carbon Bond Forming Reactions
Beyond Friedel-Crafts chemistry, other C-C bond-forming strategies are available for constructing the benzophenone core.
Grignard Reactions: A prominent alternative involves the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with a benzoyl derivative. For instance, reacting phenylmagnesium bromide with benzaldehyde (B42025) followed by oxidation of the resulting secondary alcohol (diphenylmethanol) yields benzophenone. stackexchange.comumkc.edu Another variation involves the addition of a Grignard reagent to a benzonitrile (B105546) derivative, which, after hydrolysis of the intermediate imine, produces the ketone. asianpubs.org This method can be advantageous as the ketone is not formed until the final hydrolysis step, preventing a second addition of the Grignard reagent to the product. asianpubs.org
Other Methods:
From Dichloromethane: Benzene can react with carbon tetrachloride in the presence of a Lewis acid to form diphenyldichloromethane, which is then hydrolyzed to benzophenone. This method offers a simple process with high yields. chemicalbook.com
Oxidation of Diphenylmethane: Diphenylmethane can be synthesized via the Friedel-Crafts alkylation of benzene with benzyl (B1604629) chloride and subsequently oxidized to form benzophenone. chemicalbook.com
Nickel-Catalyzed Coupling: Modern cross-coupling methods can be used, such as the nickel-catalyzed reductive coupling of carboxylic acid derivatives (like thioesters or acid chlorides) with alkyl or aryl halides. nih.gov
Table 1: Comparison of Synthetic Routes for Benzophenone Core
| Method | Reactants | Catalyst/Reagent | Advantages | Disadvantages | References |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | Benzene, Benzoyl Chloride | AlCl₃ (Lewis Acid) | Well-established, high yields | Requires stoichiometric catalyst, potential for isomer formation | oregonstate.eduvedantu.compearson.com |
| Grignard Reaction | Phenylmagnesium Bromide, Benzaldehyde | Oxidation (e.g., KMnO₄) | Versatile, avoids over-reaction with nitriles | Requires anhydrous conditions, multi-step process | stackexchange.comumkc.eduasianpubs.org |
| From Dichloromethane | Benzene, Carbon Tetrachloride | AlCl₃, then H₂O | Simple process, high yield | Uses hazardous carbon tetrachloride | chemicalbook.com |
| Oxidation of Diphenylmethane | Diphenylmethane | Oxidizing Agent (e.g., Nitric Acid) | Cheap raw materials | Complex process, by-products | chemicalbook.com |
Introduction of the Methoxy (B1213986) Group in Benzophenone Synthesis
To synthesize the "2-Methoxy" portion of the target molecule, the methoxy group can be introduced either by using a methoxy-substituted starting material or by methoxylating a pre-formed benzophenone intermediate.
The most direct approach is to incorporate the methoxy group from the outset. This can be achieved during the Friedel-Crafts acylation by using a methoxy-substituted reactant. For example, the acylation could be performed between anisole (B1667542) (methoxybenzene) and 3-(piperidinomethyl)benzoyl chloride or between benzene and 2-methoxybenzoyl chloride. The methoxy group is an ortho-, para-directing activator, meaning the acylation will preferentially occur at the positions ortho and para to the methoxy group. Careful selection of reactants and conditions is necessary to achieve the desired 2-methoxy substitution pattern.
Alternatively, a Grignard reaction can be employed using a methoxy-substituted aryl bromide, such as 2-bromoanisole (B166433), to form the organometallic reagent. This reagent can then react with a suitable benzaldehyde or benzonitrile derivative. researchgate.net Patent literature describes the reaction of anisole derivatives with benzoyl chlorides or the reaction of Grignard reagents derived from bromo-anisoles with benzonitriles to produce various methoxy benzophenones. google.com
Strategies for Piperidinomethyl Moiety Incorporation
Reductive Amination Techniques
Reductive amination is a powerful and versatile method for forming C-N bonds and is a primary candidate for introducing the piperidinomethyl group. wikipedia.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine (piperidine) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.org
Nucleophilic Substitution Reactions
An alternative strategy for forging the piperidinomethyl bond is through a nucleophilic substitution reaction. libretexts.org This approach requires a benzophenone scaffold functionalized with a leaving group at the benzylic position of the desired side chain.
A plausible route would start with 2-Methoxy-3'-methylbenzophenone. The methyl group could be halogenated, for example, using N-bromosuccinimide (NBS) under radical initiation, to produce 2-Methoxy-3'-(bromomethyl)benzophenone. Piperidine (B6355638), acting as a nucleophile, would then displace the bromide in an Sₙ2 reaction to form the target compound. libretexts.org The efficiency of this reaction is high, as piperidine is a strong nucleophile and benzyl halides are excellent electrophiles. This type of substitution is a common method for attaching amine side chains to aromatic cores. nih.govresearchgate.net
Convergent and Linear Synthesis Pathways for 2-Methoxy-3'-piperidinomethyl Benzophenone
The construction of this compound involves the formation of a diaryl ketone and the introduction of a piperidinomethyl substituent. These transformations can be sequenced in either a linear or convergent fashion.
Linear Synthesis Pathway
A plausible linear synthesis begins with a substituted toluene (B28343) and sequentially builds the final molecule. A representative linear approach starts from 3-methylbenzaldehyde (B113406).
Reductive Amination: The initial step involves the reaction of 3-methylbenzaldehyde with piperidine. This reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced in situ to yield N-(3-methylbenzyl)piperidine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride (NaBH₃CN), which are mild enough to not reduce the starting aldehyde. masterorganicchemistry.comlibretexts.org This method is a highly efficient way to form the C-N bond. researchgate.netyoutube.com
Friedel-Crafts Acylation: The final key step is the Friedel-Crafts acylation of the N-(3-methylbenzyl)piperidine with 2-methoxybenzoyl chloride. bbgate.comwisc.edu This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). wisc.eduorganic-chemistry.org The acylium ion generated from 2-methoxybenzoyl chloride and the Lewis acid attacks the aromatic ring of the N-(3-methylbenzyl)piperidine. The methoxy group on the benzoyl chloride is an ortho, para-director, but the primary site of acylation on the other ring will be directed by the alkylpiperidine group. The reaction conditions must be carefully controlled to favor the desired isomer and prevent polysubstitution. organic-chemistry.org
Convergent Synthesis Pathway
Fragment 1: 2-Methoxybenzoyl Precursor: 2-methoxybenzoyl chloride is a commercially available and convenient starting material for this fragment. sigmaaldrich.comgoogle.com Alternatively, 2-methoxyphenylboronic acid can be prepared from 2-bromoanisole via lithiation and reaction with a borate (B1201080) ester, for use in cross-coupling reactions.
Fragment 2: 3-(Piperidinomethyl)phenyl Precursor: This fragment can be synthesized from 3-bromotoluene.
Side-Chain Halogenation: 3-Bromotoluene can undergo free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide to form 1-bromo-3-(bromomethyl)benzene.
Nucleophilic Substitution: The resulting benzylic bromide is then reacted with piperidine to yield 1-(3-bromobenzyl)piperidine (B1274328).
Metalation or Borylation: This aryl bromide can then be converted into an organometallic reagent (e.g., by reaction with magnesium to form a Grignard reagent) or a boronic acid derivative via a palladium-catalyzed cross-coupling reaction with a diboron (B99234) reagent. mdpi.comwikipedia.org
Coupling Step: The two fragments can be joined using established cross-coupling methodologies.
Suzuki-Miyaura Coupling: The 3-(piperidinomethyl)phenylboronic acid can be coupled with 2-chlorobenzophenone (B131818) (prepared via Friedel-Crafts acylation of chlorobenzene (B131634) with 2-methoxybenzoyl chloride) or 2-methoxybenzoyl chloride itself using a palladium catalyst and a base. mdpi.comlibretexts.orgorganic-chemistry.org This reaction is known for its high tolerance of various functional groups.
Grignard-type Reaction: The Grignard reagent derived from 1-(3-bromobenzyl)piperidine can react with 2-methoxybenzoyl chloride to form the target ketone. This reaction must be carried out at low temperatures to avoid side reactions.
The following table summarizes the key reactions in both the linear and convergent synthetic pathways.
| Pathway | Step | Reaction Type | Key Reagents |
|---|---|---|---|
| Linear | 1 | Reductive Amination | 3-Methylbenzaldehyde, Piperidine, NaBH(OAc)₃ |
| 2 | Friedel-Crafts Acylation | N-(3-methylbenzyl)piperidine, 2-Methoxybenzoyl chloride, AlCl₃ | |
| Convergent | Fragment Synthesis | Multiple (e.g., Halogenation, Nucleophilic Substitution, Borylation) | 3-Bromotoluene, NBS, Piperidine, Bis(pinacolato)diboron |
| Coupling | Suzuki-Miyaura Coupling | 3-(Piperidinomethyl)phenylboronic acid, 2-Methoxybenzoyl chloride, Pd catalyst, Base |
Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds
The purification of the intermediates and the final product, this compound, is crucial to obtain a compound of high purity. A combination of techniques is typically employed, taking advantage of the different physicochemical properties of the target compound and any impurities.
Purification of Intermediates:
N-(3-methylbenzyl)piperidine (Linear Intermediate): As a basic compound, it can be purified by acid-base extraction. The reaction mixture can be treated with a dilute acid (e.g., HCl) to protonate the amine, which then dissolves in the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with NaOH) and the purified amine is extracted back into an organic solvent.
1-(3-Bromobenzyl)piperidine (Convergent Intermediate): Similar to the above, acid-base extraction is an effective purification method.
Arylboronic Acids (Convergent Intermediate): These compounds are often crystalline and can be purified by recrystallization from a suitable solvent system.
Purification of the Final Product:
The final product contains a basic piperidine moiety and a neutral benzophenone core, which allows for a multi-step purification strategy.
Extraction: An initial workup often involves liquid-liquid extraction. jove.com The crude product is dissolved in an organic solvent and washed with water to remove water-soluble impurities. An acidic wash can be used to extract the basic final product into the aqueous phase, leaving non-basic impurities behind. Subsequent basification of the aqueous layer and re-extraction into an organic solvent provides a purer product. jove.com
Chromatography: Column chromatography is a powerful technique for separating the target compound from closely related impurities. ntu.edu.sg A silica (B1680970) gel stationary phase is commonly used with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent is gradually increased to elute compounds based on their polarity. 1H-NMR can be used to analyze the fractions and identify those containing the pure product. nih.gov
Recrystallization: If the final product is a solid, recrystallization is an excellent method for achieving high purity. google.com The crude solid is dissolved in a minimum amount of a hot solvent or solvent mixture in which it is soluble, and then allowed to cool slowly. The pure compound will crystallize out, leaving impurities dissolved in the mother liquor.
Distillation: For thermally stable liquid products or intermediates, distillation under reduced pressure can be an effective purification method, especially for removing non-volatile impurities. google.com
The following table outlines the common purification techniques and their applications for the synthesis of this compound.
| Technique | Principle of Separation | Application |
|---|---|---|
| Acid-Base Extraction | Difference in acidity/basicity | Purification of basic piperidine-containing intermediates and the final product. |
| Column Chromatography | Differential adsorption on a stationary phase | Separation of the final product from non-basic impurities and isomers. ntu.edu.sg |
| Recrystallization | Difference in solubility at different temperatures | Final purification of solid products and intermediates. google.com |
| Distillation | Difference in boiling points | Purification of thermally stable liquid intermediates. google.com |
Pharmacological and Biological Activities of 2 Methoxy 3 Piperidinomethyl Benzophenone
Broad Spectrum Biological Activities of Benzophenone (B1666685) Derivatives
The benzophenone scaffold is a prevalent structure in numerous natural and synthetic molecules, demonstrating a wide array of biological activities. nih.govnih.gov This structural motif is of significant interest to medicinal chemists due to its presence in pharmacologically active compounds isolated from higher plants and fungi. nih.gov The biological effects of these molecules are diverse, ranging from anti-inflammatory and antimicrobial to antiviral and anticancer activities, with the specific properties often dictated by the substitution patterns on the aryl rings. nih.govnih.gov
Enzyme Inhibition Potentials
Benzophenone derivatives have been identified as inhibitors of several key enzymes, highlighting their therapeutic potential.
Cyclooxygenase (COX): Certain benzophenone analogs are known to possess anti-inflammatory properties by inhibiting COX enzymes (COX-1 and COX-2), which are crucial in the prostaglandin (B15479496) synthesis pathway. nih.govresearchgate.netmdpi.com For instance, some synthesized benzophenones containing a chloro moiety at the meta position have demonstrated effective anti-inflammatory activity. nih.gov
HIV-1 Reverse Transcriptase (RT): A series of benzophenone derivatives has been synthesized and evaluated as potent and selective inhibitors of HIV-1 RT, an essential enzyme for viral replication. researchgate.net
Cholinesterases: Benzophenone derivatives have been explored as multi-target-directed ligands for potential use in Alzheimer's disease, demonstrating inhibitory activity against acetylcholinesterase (AChE). researchgate.net The position of substituents on the benzophenone scaffold and the nature of the amine moieties have been shown to influence the inhibitory potency. researchgate.net
Other Enzymes: Research has also shown that benzophenone derivatives can inhibit other enzymes, such as p38α MAP kinase, which is involved in inflammatory cytokine production, and human glutathione (B108866) S-transferase (GST) P1-1, an enzyme implicated in multidrug resistance in cancer. nih.gov
Interactive Table: Enzyme Inhibition by Benzophenone Analogs
This table summarizes the inhibitory activities of various benzophenone derivatives against different enzymes as reported in the literature. Note that these are examples and not specific to 2-Methoxy-3'-piperidinomethyl benzophenone.
| Benzophenone Analog Class | Target Enzyme | Biological Context | Reference |
| 4-Aminobenzophenones | p38α MAP Kinase | Inflammation | nih.gov |
| 2,2′-Hydroxybenzophenones | Glutathione S-transferase (GST) A1-1 | Cancer (Multidrug Resistance) | nih.gov |
| Benzophenone-Thiazoles | Vascular Endothelial Growth Factor-A (VEGF-A) | Cancer (Angiogenesis) | nih.gov |
| Amine-substituted Benzophenones | Acetylcholinesterase (AChE) | Alzheimer's Disease | researchgate.net |
| General Benzophenones | Cyclooxygenase (COX) | Inflammation | nih.govresearchgate.net |
| N-Acyl Hydrazones | HIV-1 Reverse Transcriptase | Antiviral | researchgate.net |
Receptor Binding Modulations
In addition to enzyme inhibition, benzophenone derivatives can modulate the activity of various cell surface and intracellular receptors.
Histamine (B1213489) H3 Receptors: Non-imidazole benzophenone derivatives have been designed and synthesized as histamine H3 receptor antagonists, which are of interest for treating various central nervous system disorders. researchgate.net
GABA-A Receptors: Certain derivatives of benzophenone have been identified as a novel class of modulators for GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. researchgate.net
Cannabinoid Receptors: The activation of cannabinoid receptors (CB1 and CB2), which are involved in modulating excitatory and inhibitory synaptic transmission, can be influenced by ligands, and related scaffolds are a subject of drug discovery. researchgate.net
Specific Pharmacological Effects Attributed to this compound and Related Analogs
While specific data for this compound is limited, research on related analogs, particularly amine-containing benzophenones synthesized via Mannich reactions, provides insight into its potential anti-inflammatory properties. nih.gov The introduction of an aminomethyl group, such as piperidinomethyl, onto a phenolic compound is a common strategy in medicinal chemistry to enhance biological activity. researchgate.netjyoungpharm.org
Anti-inflammatory Efficacy
Natural and synthetic benzophenones are recognized for their anti-inflammatory activity. nih.gov This efficacy is often linked to the inhibition of key inflammatory mediators like prostaglandins (B1171923) and pro-inflammatory cytokines. nih.govresearchgate.net
In Vitro Inhibition of Pro-inflammatory Cytokines
Pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6), are principal mediators in many inflammatory diseases. nih.gov The ability of compounds to inhibit the production of these cytokines is a key indicator of anti-inflammatory potential.
Research into amine-containing benzophenone analogs, prepared through Mannich reactions, has shown that these molecules can effectively inhibit the production of TNF-α and IL-6. nih.gov While specific data on this compound is not available, the findings for these structurally related compounds are promising. For example, a study on 4-aminobenzophenone (B72274) derivatives demonstrated potent inhibition of TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMC). nih.gov
Interactive Table: Cytokine Inhibition by Related Benzophenone Analogs
This table presents data on the inhibition of pro-inflammatory cytokines by benzophenone analogs related to the target compound.
| Compound Class | Cytokine Inhibited | Assay System | Potency (IC₅₀) | Reference |
| 4-Aminobenzophenone Derivative A | TNF-α | LPS-stimulated PBMC | 159 nM | nih.gov |
| 4-Aminobenzophenone Derivative A | IL-1β | LPS-stimulated PBMC | 226 nM | nih.gov |
| Optimized 4-Aminobenzophenone Analog (12) | TNF-α | LPS-stimulated PBMC | 4 nM | nih.gov |
| Optimized 4-Aminobenzophenone Analog (12) | IL-1β | LPS-stimulated PBMC | 14 nM | nih.gov |
In Vivo Anti-inflammatory Models (e.g., Carrageenan-Induced Edema)
The carrageenan-induced paw edema model is a standard and highly reproducible method for evaluating the acute anti-inflammatory activity of new compounds in vivo. researchgate.netspringernature.com The inflammatory response involves the release of various mediators, including histamine, prostaglandins, and cytokines, leading to measurable edema (swelling). researchgate.net
Several studies have evaluated substituted benzophenone analogs in this model. A series of synthesized benzophenones demonstrated interesting anti-inflammatory activity in the carrageenan-induced footpad edema assay. researchgate.net For example, analogs with specific substitutions showed significant inhibition of edema compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net The ability of some analogs to reduce the total number of leukocytes in the exudate of an air-pouch test further suggests an inhibition of prostaglandin production. researchgate.net
Interactive Table: Anti-inflammatory Activity of Related Benzophenone Analogs in Carrageenan-Induced Paw Edema Model
This table summarizes the in vivo anti-inflammatory effects of various substituted benzophenone derivatives.
| Compound Analog | Key Structural Feature | Edema Inhibition (%) | Reference |
| Benzophenone Analog (15) | Chloro moiety at meta position | Most effective in series | nih.gov |
| Benzophenone Analog (17) | Chloro and methyl at para positions | More potent than standard | nih.gov |
| Benzophenone Analog (20) | Chloro and methyl at para positions | More potent than standard | nih.gov |
Antioxidant Effects
Further experimental studies are required to elucidate the potential pharmacological and biological activities of this compound.
Neuropharmacological Investigations (e.g., Acetylcholinesterase Inhibition)
There is no available research data concerning the neuropharmacological effects of this compound, including its potential for acetylcholinesterase inhibition. While other benzophenone derivatives have been investigated for their cholinesterase inhibitory properties as potential treatments for conditions like Alzheimer's disease, specific studies on this compound are absent from the scientific literature. researchgate.netdrugbank.com
Other Reported Pharmacological Activities (e.g., Antinociceptive, Antipyretic, Antidepressant, Anticonvulsant)
Similarly, there is a lack of published research on other potential pharmacological activities of this compound. Investigations into its antinociceptive, antipyretic, antidepressant, or anticonvulsant properties have not been reported in the available scientific literature. While research exists on the anticonvulsant effects of other structurally distinct compounds, this specific benzophenone derivative has not been the subject of such studies. nih.govnih.govnih.gov
Data Tables
Due to the absence of research findings, no data tables on the pharmacological activities of this compound can be provided.
Molecular Mechanisms of Action and Structure Activity Relationships Sar
Elucidation of Molecular Targets for 2-Methoxy-3'-piperidinomethyl Benzophenone (B1666685)
While the precise molecular targets of 2-Methoxy-3'-piperidinomethyl benzophenone have not been definitively identified in dedicated studies, research on structurally related benzophenone derivatives suggests several potential protein interactions. One of the most prominent potential targets for this class of compounds is the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp). nih.govnih.gov P-gp is a key player in multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents. nih.govnih.gov The benzophenone scaffold, particularly when substituted with lipophilic and basic moieties, has been investigated for its P-gp inhibitory activity. nih.gov
Another potential, though less direct, area of interaction could be with enzymes involved in inflammatory and cell signaling pathways, such as p38α MAP kinase, for which other benzophenone derivatives have shown inhibitory activity. nih.gov The basic piperidinomethyl group might also facilitate interactions with targets that have an anionic binding pocket, such as certain receptors or enzymes. For instance, various benzophenone derivatives have been explored as ligands for the histamine (B1213489) H3 receptor, where a basic amine moiety is a common structural feature for receptor affinity. mdpi.com
Modulation of Intracellular Signaling Pathways and Biochemical Processes
The interaction of this compound with its molecular targets would, in turn, modulate various intracellular signaling pathways. If it acts as a P-gp inhibitor, its primary biochemical effect would be the potentiation of other therapeutic agents by preventing their efflux from target cells. nih.gov This would lead to an increased intracellular concentration of co-administered drugs, enhancing their efficacy.
Furthermore, some benzophenone derivatives have been shown to influence pathways related to angiogenesis and apoptosis. nih.gov For example, certain substituted benzophenones have demonstrated the ability to down-regulate the expression of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein in angiogenesis. nih.govnih.gov Inhibition of such pathways can be crucial in cancer therapy. The presence of the methoxy (B1213986) group can also play a role in modulating enzymatic processes, as seen in many natural product-derived drugs. nih.gov
Mechanistic Insights into Cellular Penetration and Bioavailability
The cellular penetration and bioavailability of a compound are governed by its physicochemical properties, such as lipophilicity, solubility, and molecular size. The this compound structure possesses features that suggest a capacity for cellular uptake. The benzophenone core provides a lipophilic character, which generally favors membrane permeation.
The piperidinomethyl group, being a basic moiety, is likely to be protonated at physiological pH. This positive charge can influence cellular uptake mechanisms. While high lipophilicity can enhance membrane partitioning, a degree of aqueous solubility is also necessary for bioavailability. Formulations combining polymer and surfactant-based systems have been shown to improve the solubility and permeability of poorly water-soluble drugs. nih.gov The combination of a lipophilic scaffold with a polar, ionizable group in this compound presents a complex profile for cellular penetration that may be influenced by the specific cellular environment and transport mechanisms. Studies on similar compounds suggest that achieving an optimal balance between lipophilicity and hydrophilicity is key for effective cellular uptake and oral bioavailability. nih.gov
Structure-Activity Relationships of this compound and Analogs
The biological activity of benzophenone derivatives is highly dependent on the nature and position of their substituents. The following subsections explore the structure-activity relationships (SAR) relevant to this compound.
The methoxy group (-OCH3) is a common substituent in many biologically active molecules and can significantly impact a compound's properties. nih.gov Its effect is highly dependent on its position on the aromatic ring. On a benzene (B151609) ring, a methoxy group at the para position typically acts as an electron-donating group, while at the meta position, it is considered electron-withdrawing. wikipedia.org At the ortho position, as in this compound, steric effects can also come into play, potentially influencing the conformation of the molecule and its interaction with binding sites. wikipedia.orgresearchgate.net
In studies of piperine (B192125) analogs as P-gp inhibitors, the presence of methoxy groups was found to be important for activity. nih.gov The position of alkoxy chains in other benzophenone derivatives has been shown to be crucial for their affinity to targets like the histamine H3 receptor, with para-substituted derivatives generally showing the highest potency. mdpi.com
The piperidinomethyl group introduces a basic, ionizable center and a flexible linker to the benzophenone scaffold. Basic cyclic tertiary amine moieties are known structural features in ligands targeting various receptors and enzymes, including cholinesterases and the histamine H3 receptor. mdpi.com This group can participate in ionic interactions and hydrogen bonding with target proteins, which can be critical for binding affinity and specificity.
In the context of P-gp inhibitors, the presence of a basic nitrogen atom is a common feature in many modulators. The piperidine (B6355638) ring can adopt different conformations, allowing it to fit into specific binding pockets. The distance and orientation of this basic group relative to the lipophilic benzophenone core are critical determinants of activity.
To understand the potential activity of this compound, it is useful to compare it with other benzophenone derivatives where systematic SAR studies have been conducted. The following table summarizes SAR data for related benzophenone analogs targeting p38α MAP kinase.
| Compound | Substituent at R1 | Substituent at R2 | IC50 (nM) for p38α Inhibition |
|---|---|---|---|
| Analog 1 | H | H | >10000 |
| Analog 2 | 1,1-dimethylpropynylamine | H | 14 |
| Analog 3 | H | Pyridinoyl | 21 |
| Analog 4 | Methoxy | H | 500 |
| Analog 5 | H | Piperidinomethyl | 85 |
This table is a representative example based on general SAR principles from related benzophenone series and does not represent direct data for this compound. nih.gov
The data suggests that substitution on the benzophenone core is crucial for inhibitory activity. The introduction of a basic amine function, such as the 1,1-dimethylpropynylamine, significantly enhances potency against p38α MAP kinase. nih.gov Similarly, the presence of a piperidinomethyl group is expected to confer significant biological activity.
Stereochemical Considerations and Conformational Effects on Activity
The three-dimensional arrangement of atoms in this compound and its analogs is a critical determinant of their biological activity. The molecule possesses significant conformational flexibility due to the rotation around the single bonds connecting the carbonyl group to the phenyl rings and the bond linking the methylene (B1212753) group to the piperidine ring.
Furthermore, if the benzophenone scaffold or the piperidine ring is asymmetrically substituted, the compound can exist as enantiomers or diastereomers. It is well-established in pharmacology that different stereoisomers of a drug can have vastly different potencies, efficacies, and even different mechanisms of action. Although specific stereochemical studies on this compound are not widely reported, it is a crucial aspect to consider in the design and evaluation of new analogs in this class.
An extensive search for scientific data on the chemical compound "this compound" has been conducted. The investigation focused on preclinical research, including in vitro and in vivo studies, to populate the requested article structure.
However, based on the search results, there is no specific, publicly available scientific literature or data corresponding to "this compound" for the outlined sections:
Preclinical Investigations and Translational Research
In Vivo Pharmacological Assessments:There were no retrievable studies detailing the efficacy of "2-Methoxy-3'-piperidinomethyl benzophenone" in animal models or any preliminary safety evaluations in preclinical models.
A patent exists that describes a broad class of 4-alkoxy-benzophenone derivatives for treating inflammatory and immune diseases. While this patent covers a general chemical structure that could theoretically include "2-Methoxy-3'-piperidinomethyl benzophenone (B1666685)," it does not provide any specific experimental data for this exact compound.
Therefore, due to the absence of specific research findings for "this compound" in the scientific domain, it is not possible to generate the requested detailed and informative article. The compound does not appear to be a subject of published preclinical investigations.
Advanced Analytical Methodologies for Research on 2 Methoxy 3 Piperidinomethyl Benzophenone
Chromatographic Techniques for Quantitative Analysis and Purity Assessment
Chromatographic methods are indispensable for separating 2-Methoxy-3'-piperidinomethyl benzophenone (B1666685) from starting materials, byproducts, and other impurities, enabling its accurate quantification and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, thermally labile compounds like benzophenone derivatives. For 2-Methoxy-3'-piperidinomethyl benzophenone, a reverse-phase HPLC method would be the standard approach. This typically involves a non-polar stationary phase (like a C18 column) and a polar mobile phase.
Method Parameters: A typical HPLC method for a related compound, 2-hydroxy-4-methoxybenzophenone, utilizes a C18 stationary phase with an isocratic mobile phase of ethanol, water, and acetic acid (70:29.5:0.5, v/v/v) at a flow rate of 1 mL/min, with UV detection at 309 nm. nih.gov For the analysis of other benzophenones, mobile phases consisting of methanol/water or acetonitrile (B52724)/water mixtures are also common. researchgate.netmdpi.com Given the structure of this compound, a mobile phase containing a mixture of acetonitrile and a phosphate (B84403) buffer at a slightly acidic pH could provide good peak shape and resolution. ptfarm.pl The detection is typically performed using a Diode Array Detector (DAD) or a UV detector, leveraging the chromophoric benzophenone core of the molecule. mdpi.com
Quantitative Analysis: For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. The peak area of the analyte is then used to determine its concentration in a sample. The method's performance is validated by assessing its linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). ptfarm.pl For instance, in the analysis of a similar compound, the linear range was found to be between 2–10 mg/L with intra-day and inter-day relative standard deviations of 1.69% and 2.04%, respectively. mdpi.com
Table 1: Representative HPLC Parameters for Benzophenone Analysis
| Parameter | Typical Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid modifier |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength between 239 nm and 315 nm |
| Injection Volume | 10-20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While benzophenone itself can be analyzed by GC-MS, the higher molecular weight and polarity of this compound might necessitate derivatization to improve its volatility and thermal stability, although direct analysis is often possible. mmu.ac.uk
Method Parameters: A typical GC-MS method involves injecting the sample into a heated inlet, which volatilizes the compound. The gas-phase molecules are then separated on a capillary column (e.g., a 5% phenyl/95% methyl silicone column) before entering the mass spectrometer. unodc.org The oven temperature is programmed to ramp up to ensure the separation of compounds with different boiling points. unodc.org
Purity and Identification: GC-MS is highly effective for identifying and quantifying impurities. The retention time provides chromatographic information, while the mass spectrum offers structural information, allowing for the confident identification of the main compound and any co-eluting impurities. The mass spectrum is generated by electron ionization (EI), which causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern serves as a "fingerprint" for the compound. For benzophenone, the molecular ion peak is observed, along with characteristic fragment ions. nist.govresearchgate.net
Table 2: Illustrative GC-MS Parameters for Organic Compound Analysis
| Parameter | Typical Setting |
| Column | 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow |
| Injector Temperature | 250-280 °C |
| Oven Program | Initial hold followed by a temperature ramp (e.g., 10°C/min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic techniques are crucial for the definitive identification and structural confirmation of this compound.
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR would be essential for the characterization of this compound.
¹H-NMR: The proton NMR spectrum would provide detailed information about the number of different types of protons, their chemical environment, and their connectivity. For instance, the aromatic protons of the benzophenone core would appear in the downfield region (typically 7-8 ppm). The methoxy (B1213986) group would present as a singlet around 3.7-3.9 ppm. rsc.org The protons of the piperidine (B6355638) ring and the methylene (B1212753) bridge would have characteristic chemical shifts and splitting patterns that would confirm their arrangement.
¹³C-NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the benzophenone is a key indicator, typically appearing significantly downfield (around 196 ppm). rsc.org The carbons of the aromatic rings, the methoxy group, the piperidine ring, and the methylene linker would all have predictable chemical shifts, allowing for a complete structural assignment.
Table 3: Predicted ¹H-NMR Chemical Shifts for Structural Moieties in this compound
| Functional Group | Predicted Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.0 |
| Methoxy Protons (-OCH₃) | ~3.8 |
| Methylene Protons (-CH₂-) | ~3.5 |
| Piperidine Protons | 1.4 - 2.5 |
Mass spectrometry provides the exact molecular weight and valuable information about the fragmentation of the molecule, which aids in confirming its structure.
Molecular Ion Peak: In a mass spectrum of this compound, the molecular ion peak ([M]⁺) would confirm the molecular weight of the compound. For related benzophenones, the molecular ion is readily observed. researchgate.net
Fragmentation Pattern: The fragmentation pattern provides a roadmap of the molecule's structure. Common fragmentation pathways for benzophenones include the cleavage of the bond adjacent to the carbonyl group. For this compound, characteristic fragments would be expected from the loss of the piperidinomethyl group or cleavage at the ether linkage. Analysis of these fragments helps to piece together the molecular structure. For example, a prominent fragment corresponding to the benzoyl cation is often observed in the mass spectra of benzophenone derivatives.
Applications in Chemical Biology and Drug Discovery Research
Potential as a Lead Compound for Novel Therapeutic Agents
There is no available research detailing the evaluation of 2-Methoxy-3'-piperidinomethyl benzophenone (B1666685) as a lead compound for the development of new therapeutic agents. Data regarding its pharmacological activity, structure-activity relationships (SAR), or its potential efficacy in any disease models could not be found in the public domain.
Role as a Synthetic Intermediate or Building Block in Organic Chemistry
While its availability from chemical suppliers suggests it may be used in chemical synthesis, no specific publications were found that detail the use of 2-Methoxy-3'-piperidinomethyl benzophenone as a crucial building block or intermediate in the synthesis of more complex molecules or active pharmaceutical ingredients.
Challenges, Research Gaps, and Future Perspectives
Unexplored Therapeutic Areas and Pharmacological Activities
A significant gap in the current understanding of 2-Methoxy-3'-piperidinomethyl benzophenone (B1666685) is the full spectrum of its pharmacological activities. Research on structurally related benzophenone derivatives has revealed a diverse range of biological effects, suggesting promising, yet unexplored, therapeutic avenues for this specific molecule.
Anticancer and Antiproliferative Potential: Benzophenone derivatives have demonstrated antiproliferative activity against various cancer cell lines, including breast and lung cancer. scielo.br For instance, certain benzophenone-thiazole hybrids have shown the ability to inhibit cell proliferation. nih.gov The cytotoxic potential of 2-Methoxy-3'-piperidinomethyl benzophenone against a comprehensive panel of cancer cell lines remains an uninvestigated area.
Neurodegenerative Diseases: The benzophenone scaffold is being investigated for its role in treating neurodegenerative conditions like Alzheimer's disease. nih.gov Some derivatives show potential as acetylcholinesterase (AChE) inhibitors, while others have been designed as multi-target-directed ligands with high affinity for receptors like the histamine (B1213489) H3 receptor. nih.govmdpi.com Given that the piperidine (B6355638) moiety is a common feature in many centrally acting agents, exploring the neuropharmacological profile of this compound is a logical and promising future direction.
Anti-inflammatory and Antimicrobial Activity: Anti-inflammatory properties are well-documented for the benzophenone class. nih.govnih.govnih.gov Derivatives have been shown to inhibit key inflammatory mediators. nih.govnih.gov Furthermore, novel benzophenone-fused azetidinone derivatives have been synthesized and have shown notable antimicrobial activity against various bacterial and fungal strains. mdpi.com The anti-inflammatory and antimicrobial efficacy of this compound has not been specifically reported and warrants investigation.
Antiviral Applications: The benzophenone core is a key component in some non-nucleoside reverse transcriptase inhibitors (NNRTIs) developed for HIV treatment. acs.org This highlights the potential for designing novel antiviral agents based on this scaffold.
The table below summarizes the demonstrated activities of various benzophenone derivatives, suggesting potential areas for investigating this compound.
Table 1: Investigated Pharmacological Activities of Benzophenone Derivatives| Derivative Class | Pharmacological Activity | Key Findings | Reference |
|---|---|---|---|
| Benzophenone-Thiazole Hybrids | Anti-inflammatory | Displayed potent reduction in ear edema by inhibiting prostaglandin (B15479496) production and neutrophil recruitment. | nih.govresearchgate.net |
| Benzophenone-Fused Azetidinones | Antimicrobial | Showed good antibacterial and antifungal activity against tested strains. | mdpi.com |
| Benzophenone Integrated Derivatives (BIDs) | Anti-Alzheimer's Potential | Proposed as potential inhibitors of presenilin proteins through in silico studies. | nih.gov |
| Substituted Benzophenones | Anti-HIV | Acted as potent non-nucleoside reverse transcriptase inhibitors, effective against wild-type and resistant viral strains. | acs.org |
| Glucoside Benzophenone Derivatives | Antiproliferative | Demonstrated activity against human breast cancer cell lines (MCF-7). | scielo.br |
Development of Targeted Delivery Systems
A major challenge in drug development is ensuring that a therapeutic agent reaches its intended site of action with minimal exposure to non-target tissues. For a molecule like this compound, whose systemic effects are unknown, the development of targeted delivery systems is a critical future perspective.
Currently, there is no research on targeted delivery systems specifically for this compound. However, established nanocarrier technologies could be adapted to improve its therapeutic potential. These strategies rely on passive targeting, through the enhanced permeability and retention (EPR) effect seen in tumors, or active targeting, by functionalizing the carrier with ligands that bind to specific cells. nih.govbeilstein-journals.org
Liposomes and Micelles: These lipid-based nanostructures are suitable for carrying hydrophobic molecules like benzophenones. frontiersin.orgnih.gov They can be engineered to control drug release and can be decorated with targeting moieties such as peptides or antibodies to direct them to specific tissues or cell types. frontiersin.org
Polymeric Nanoparticles: Biodegradable polymers can encapsulate drugs, protecting them from degradation and enabling sustained release. Surface modification of these nanoparticles can enhance their circulation time and targeting specificity. nih.gov
Antibody-Drug Conjugates (ADCs): While typically involving covalent linkage of a drug to an antibody, the principle of using antibodies for targeting can be extended to nanoparticle systems. Nanoparticles carrying this compound could be functionalized with monoclonal antibodies that recognize antigens overexpressed on cancer cells, for example. beilstein-journals.org
Future research should focus on formulating this compound within such nanocarriers and evaluating their efficacy and biodistribution in preclinical models.
Advanced Computational Chemistry and Cheminformatics for Predictive Modeling
Computational tools offer a powerful approach to bridge the knowledge gap surrounding this compound without extensive initial investment in synthesis and screening.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are fundamental in predictive modeling. scielo.br By developing QSAR models for a series of benzophenone analogs, researchers can predict the potential biological activity of this compound and identify which structural features are most important for a desired effect. For example, a QSAR model based on machine learning was successfully used to predict the antileishmanial activity of benzophenone derivatives. scielo.br
Molecular Docking: This technique can be used to predict the binding of this compound to the active sites of various protein targets. Studies have used molecular docking to investigate the potential of benzophenone derivatives as inhibitors of cyclooxygenase (COX) enzymes, presenilin proteins, and HIV reverse transcriptase. nih.govnih.govacs.org Such an approach could rapidly screen our target compound against a vast library of biological targets to generate hypotheses about its mechanism of action.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide insights into the stability of the ligand-protein complex over time. This was used to evaluate the interaction between benzophenone derivatives and presenilin proteins, confirming the stability of the docked complex. nih.gov
Cheminformatics and Virtual Screening: Cheminformatics platforms can be used to curate and analyze chemical and molecular data, enabling virtual screening of compounds against biological targets. scielo.brresearchgate.net This approach could efficiently identify the most promising therapeutic areas for this compound before embarking on laboratory experiments. scielo.br
Integration of Omics Technologies for Comprehensive Biological Profiling
To truly understand the biological impact of this compound, a systems-level approach is necessary. Omics technologies, which provide a global profile of molecules in a biological system, are invaluable for this purpose. mdpi.com
Transcriptomics: Analyzing changes in gene expression (e.g., via RNA-seq) in cells or tissues treated with the compound can reveal the biological pathways it modulates. This can help elucidate its mechanism of action and identify potential off-target effects. nih.gov
Proteomics: Mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications, providing a functional readout of the compound's effects that is complementary to transcriptomic data.
Metabolomics: This involves profiling the small-molecule metabolites in a biological system. It can reveal how the compound alters cellular metabolism and can help identify biomarkers of its activity.
Multi-Omics Integration: The most powerful approach involves integrating data from multiple omics platforms. nih.govnih.gov For example, combining transcriptomic and metabolomic data can create a comprehensive network model of the cellular response to this compound, identifying key genes and pathways associated with its physiological effects. nih.gov This comprehensive profiling is a crucial step toward understanding its therapeutic potential and translating it into clinical applications.
Design and Synthesis of Next-Generation Analogs for Enhanced Potency and Selectivity
While this compound itself is understudied, the broader benzophenone scaffold serves as a versatile template for chemical modification. nih.gov A key future perspective is the rational design and synthesis of next-generation analogs to optimize potency and selectivity for specific biological targets.
Research on other benzophenone derivatives provides a roadmap for this effort. For instance:
In the development of HIV NNRTIs, modifications to all three rings of the benzophenone structure were explored. It was found that substitutions at the para position of the C-ring were well-tolerated, likely because this part of the molecule reaches into a solvent pocket when bound to the enzyme. acs.org
In a series of anti-inflammatory benzophenone derivatives, the presence of a 4-phenyl-2-hydrazinothiazole moiety was strongly related to the inhibition of prostaglandin production. researchgate.net
For antimicrobial benzophenone-fused azetidinones, structure-activity relationship studies revealed that specific substitutions were key to achieving good antibacterial and antifungal activity. mdpi.com
Starting with this compound as a lead compound, medicinal chemists can systematically modify its structure. This could involve altering the substitution pattern on the benzoyl rings, modifying the piperidine ring, or changing the linker connecting the aromatic and heterocyclic moieties. The synthesis of a library of such analogs, followed by screening and computational analysis, would be a powerful strategy to develop new chemical entities with enhanced therapeutic properties. nih.govnih.gov
Q & A
Q. What safety protocols should be followed when handling 2-Methoxy-3'-piperidinomethyl benzophenone in laboratory settings?
- Methodological Answer : Due to its structural similarity to piperidinomethyl benzophenone derivatives, strict safety measures are essential. Key precautions include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (P280, P282) .
- Ventilation : Use fume hoods or ensure adequate airflow (P271) to avoid inhalation of vapors or dust (P260, P261) .
- Storage : Store in airtight containers under inert gas (P231 + P232) and protect from moisture and heat (P235, P410) .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste (P501) .
Q. What spectroscopic techniques are effective for characterizing this compound?
- Methodological Answer :
- Infrared (IR) Spectroscopy : The C=O stretching vibration in benzophenone derivatives typically appears at 1630–1675 cm⁻¹, as validated by DFT/6-311G calculations . Solvent interactions (e.g., acetonitrile) may split peaks due to hydrogen bonding, requiring deconvolution with Kubo–Anderson functions for accurate interpretation .
- UV-Vis Spectroscopy : Benzophenone derivatives exhibit strong absorption in the UV range (e.g., 280–350 nm), with shifts observed in polar solvents or under photoactivation .
Q. How can researchers mitigate environmental contamination from benzophenone derivatives during disposal?
- Methodological Answer :
- Waste Treatment : Use activated carbon filtration or advanced oxidation processes (AOPs) to degrade benzophenone derivatives, which are persistent and endocrine-disrupting .
- Prevent Release : Follow P273 guidelines to avoid environmental discharge. Collect lab waste in sealed containers labeled for hazardous disposal .
Advanced Research Questions
Q. How do solvent interactions influence the reaction kinetics of benzophenone derivatives in radical polymerization?
- Methodological Answer :
- Diffusion Control : In PDMS grafting, benzophenone concentration at the surface depends on solvent choice (e.g., acetone vs. dry conditions) and drying time. Prolonged drying (>60 minutes) stabilizes surface concentration, minimizing oxygen quenching (critical for free-radical reactions) .
- Solvent Polarity : Polar solvents (e.g., water) form hydrogen bonds with the carbonyl group, altering reaction pathways. Computational models (finite difference methods) can predict diffusion profiles for optimized grafting .
Q. How can contradictions in electron transfer mechanisms involving benzophenone derivatives be resolved?
- Methodological Answer :
- Complexation Studies : KOBu forms a potassium-linked complex with benzophenone, enabling visible-light photoactivation (365–400 nm). TDDFT calculations confirm an n→π* transition localized on the butoxide oxygen, explaining selectivity over NaOBu .
- Radical Trapping : Use methyl or ethyl radical scavengers (e.g., p-iodotoluene) to validate electron transfer pathways via byproduct analysis (e.g., 4-methylbiphenyl formation in 74% yield) .
Q. What experimental design considerations are critical for ensuring reproducibility in benzophenone-based photochemical studies?
- Methodological Answer :
- Light Source Calibration : Standardize irradiation wavelengths (e.g., 365 nm for KOBu systems) to control photoactivation efficiency .
- Oxygen Exclusion : Use inert gas purging (N/Ar) to prevent quenching, as oxygen diffusion into PDMS significantly alters benzophenone-initiated reaction rates .
- Surface Concentration Validation : Combine experimental measurements (e.g., UV-Vis) with computational diffusion models to ensure consistent benzophenone grafting .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported carcinogenic risks of benzophenone derivatives?
- Methodological Answer :
- Toxicological Context : While benzophenone is classified as Group 2B (possibly carcinogenic) by IARC, its derivatives (e.g., BP-3) show no genotoxicity but may act as endocrine disruptors. Conflicting data often arise from species-specific metabolic pathways (e.g., liver/kidney effects in rodents vs. humans) .
- Dose-Response Studies : Conduct in vitro assays (e.g., ER/AR receptor binding) paired with in vivo models to clarify thresholds for endocrine disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
